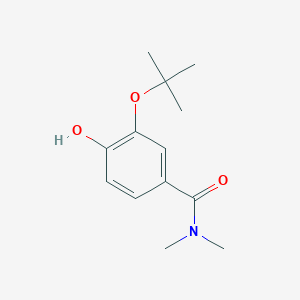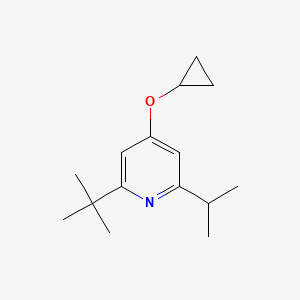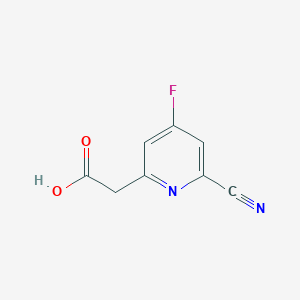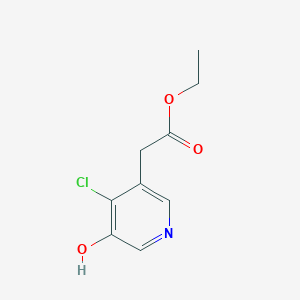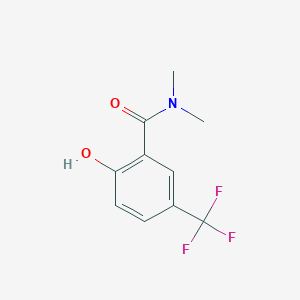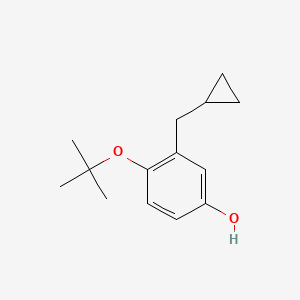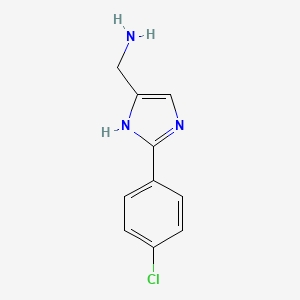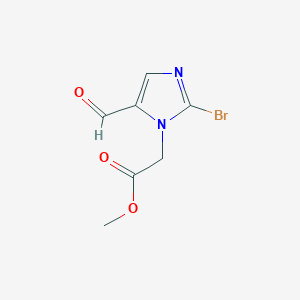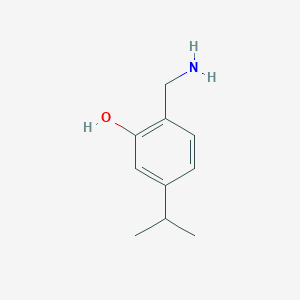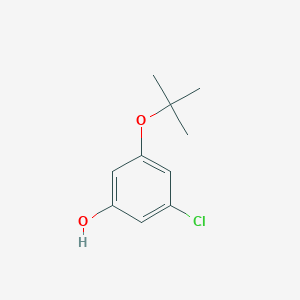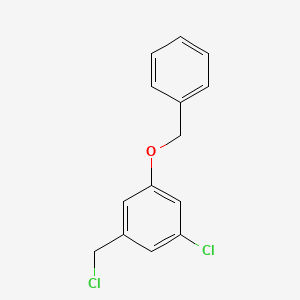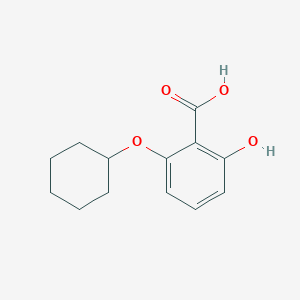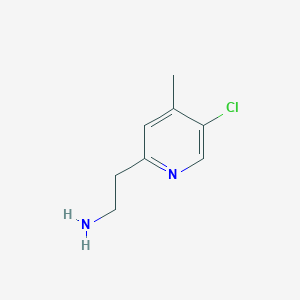
2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-4-methylpyridine.
Amination Reaction: The 5-chloro-4-methylpyridine is then subjected to an amination reaction using ethanamine under controlled conditions. This reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Purification Processes: Employing purification processes such as distillation, crystallization, or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-(4-methylpyridin-2-YL)ethan-1-amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(4-methylpyridin-2-YL)ethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The ethanamine side chain plays a crucial role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyridin-4-amine: Similar structure but lacks the ethanamine side chain.
2-(4-Methylpyridin-2-YL)ethan-1-amine: Similar structure but lacks the chloro group.
2-(5-Chloro-4-methylpyridin-2-YL)ethanol: Similar structure but has an ethanol side chain instead of ethanamine.
Uniqueness
2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine is unique due to the combination of its chloro and methyl groups on the pyridine ring and the ethanamine side chain. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
886365-18-0 |
|---|---|
Molekularformel |
C8H11ClN2 |
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
2-(5-chloro-4-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2-3,10H2,1H3 |
InChI-Schlüssel |
GKQGQCCDPIFKPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1Cl)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


